![molecular formula C9H15NOS B13155068 (2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13155068.png)
(2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine is an aromatic amine with the molecular formula C9H15NOS and a molecular weight of 185.29 g/mol . This compound is characterized by the presence of a thiophene ring, which is a sulfur-containing five-membered ring, and an amine group attached to an ethyl chain. The methoxyethyl group adds further complexity to its structure, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine can be achieved through several methods. One common approach involves the reaction of thiophene-2-carboxaldehyde with a suitable amine under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride .
Another method involves the condensation of thiophene-2-ethylamine with methoxyacetaldehyde under acidic conditions, followed by reduction of the resulting imine to yield the desired amine .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, tetrahydrothiophene derivatives, and various substituted amines .
Wissenschaftliche Forschungsanwendungen
(2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-ethylamine: This compound lacks the methoxyethyl group, making it less versatile in certain reactions.
Methoxy[1-(thiophen-2-yl)ethyl]amine: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness
(2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine is unique due to the presence of both the methoxyethyl and thiophene groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C9H15NOS |
|---|---|
Molekulargewicht |
185.29 g/mol |
IUPAC-Name |
N-(2-methoxyethyl)-1-thiophen-2-ylethanamine |
InChI |
InChI=1S/C9H15NOS/c1-8(10-5-6-11-2)9-4-3-7-12-9/h3-4,7-8,10H,5-6H2,1-2H3 |
InChI-Schlüssel |
PHOLWTBFOMZGDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CS1)NCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B13154992.png)
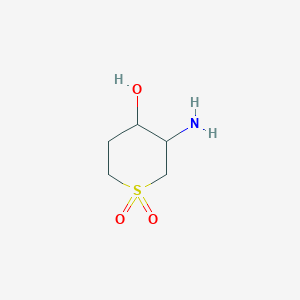
![6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13155007.png)
![1-[1-(Aminomethyl)cyclohexyl]-2-methylpropan-1-ol](/img/structure/B13155017.png)

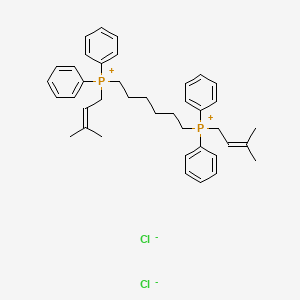


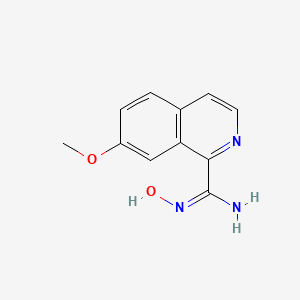
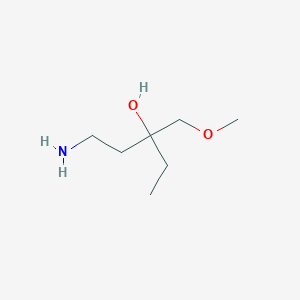


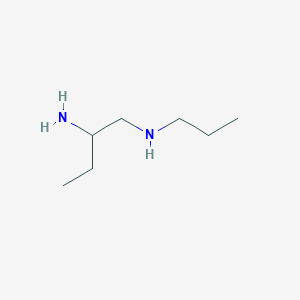
![3-(Aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide hydrochloride](/img/structure/B13155074.png)
